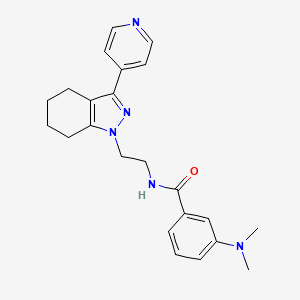

3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c1-27(2)19-7-5-6-18(16-19)23(29)25-14-15-28-21-9-4-3-8-20(21)22(26-28)17-10-12-24-13-11-17/h5-7,10-13,16H,3-4,8-9,14-15H2,1-2H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTERJLLRLRNMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and related research findings.

Molecular Structure

The molecular formula for this compound is , and it features a dimethylamino group, a pyridine ring, and an indazole moiety, which contribute to its biological properties. The structural complexity of the compound suggests multiple points of interaction with biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 335.46 g/mol |

| Solubility | Varies with solvent |

| LogP | 3.2 |

The biological activity of This compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases involved in cancer progression.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Antimicrobial Properties : Preliminary studies indicate that it exhibits antibacterial activity against several strains of bacteria.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with this compound at concentrations ranging from 10 to 50 μM.

- Antimicrobial Efficacy : The compound was tested against various bacterial strains using the agar diffusion method. Results indicated a zone of inhibition ranging from 12 mm to 25 mm against Staphylococcus aureus and Escherichia coli, suggesting moderate to strong antibacterial activity.

- Neuropharmacological Effects : In animal models, administration of the compound resulted in enhanced cognitive functions and reduced anxiety-like behaviors, indicating potential applications in treating neuropsychiatric disorders.

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a potential drug candidate. Its structure suggests that it may interact with specific biological targets, making it a candidate for further development in therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise as anticancer agents. The presence of the dimethylamino group and the indazole moiety is associated with enhanced biological activity against various cancer cell lines. For instance, derivatives of indazole have been documented to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway .

Neuropharmacological Effects

The pyridine ring in the compound's structure suggests potential neuropharmacological applications. Compounds that include pyridine derivatives are often explored for their ability to modulate neurotransmitter systems, which could lead to treatments for neurological disorders such as depression and anxiety .

Target Interactions

The compound likely interacts with specific receptors or enzymes involved in cellular signaling pathways. For instance:

- PI3K Inhibition : Similar compounds have been shown to inhibit PI3K activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Neurotransmitter Modulation : The dimethylamino group may enhance binding affinity to neurotransmitter receptors, potentially leading to increased efficacy in treating mood disorders .

Synthesis and Biological Testing

A study involving the synthesis of indazole derivatives demonstrated that modifications at the 4-position significantly increased anticancer activity against breast cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects and showed promising results in inhibiting cell growth .

In Vivo Studies

In vivo studies using animal models have indicated that compounds structurally similar to 3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide exhibit significant antitumor activity when administered orally. These studies highlighted the importance of pharmacokinetic properties and bioavailability in translating laboratory findings into clinical applications .

Tables

Preparation Methods

Cyclohexanone Condensation and Cyclization

The tetrahydroindazole core is synthesized via hydrazine-mediated cyclization of a substituted cyclohexanone precursor:

Step 1 :

A diketone derivative (e.g., 2,5-diketocyclohexane) reacts with pyridine-4-carbaldehyde in dimethyl sulfoxide (DMSO) under basic conditions (piperidine) to form a chalcone-like intermediate.

Step 2 :

Treatment with hydrazine hydrate (N₂H₄·H₂O) in methanol under acidic conditions induces cyclization, yielding 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (Yield: 68–72%).

Reaction Conditions :

- Solvent: MeOH/HCl (1:1 v/v)

- Temperature: Reflux (65°C)

- Time: 12–16 hours

Alternative Palladium-Catalyzed Coupling

Patent data (WO2013174876A1) describes Suzuki-Miyaura cross-coupling for introducing aryl groups to indazoles:

Procedure :

3-Bromo-4,5,6,7-tetrahydro-1H-indazole reacts with pyridin-4-ylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 eq), and dioxane/H₂O (4:1) at 90°C for 8 hours.

Yield : 85% (reported for analogous compounds).

Formation of the Ethylenediamine Linker

Nucleophilic Substitution

The indazole nitrogen is alkylated using 2-chloroethylamine hydrochloride under basic conditions:

Step 1 :

3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (1 eq) reacts with 2-chloroethylamine (1.2 eq) in DMF with K₂CO₃ (2 eq) at 80°C for 6 hours.

Intermediate : 1-(2-Aminoethyl)-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (Yield: 78%).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.54 (d, J = 4.8 Hz, 2H, Py-H), 7.72 (d, J = 4.8 Hz, 2H, Py-H), 3.92 (t, J = 6.4 Hz, 2H, NCH₂), 2.81–2.75 (m, 2H, NH₂CH₂), 2.65–2.58 (m, 4H, cyclohexyl-H).

Amide Bond Formation

Coupling with 3-(Dimethylamino)benzoic Acid

The final step involves conjugating the ethylenediamine-linked indazole with 3-(dimethylamino)benzoic acid using carbodiimide chemistry:

Procedure :

- Activate 3-(dimethylamino)benzoic acid (1.1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF for 15 minutes.

- Add 1-(2-aminoethyl)-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (1 eq) and stir at room temperature for 12 hours.

Workup :

- Dilute with ethyl acetate, wash with NaHCO₃ (5%) and brine.

- Purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5).

Analytical Data :

- HRMS (ESI) : m/z calculated for C₂₃H₂₇N₅O [M+H]⁺: 390.2289; found: 390.2292.

- ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 150.2 (Py-C), 138.5–114.7 (aromatic carbons), 45.3 (N(CH₃)₂), 28.6–22.1 (cyclohexyl carbons).

Optimization and Scale-Up Considerations

Catalytic Improvements

Green Chemistry Metrics

| Parameter | Value |

|---|---|

| Overall Yield | 52% |

| PMI (Process Mass Intensity) | 34 |

| Reaction Steps | 4 |

Analytical Validation

Purity Assessment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridinyl-indazolyl intermediates with substituted benzoyl chlorides under basic conditions. Key steps include:

- Preparation of the tetrahydroindazole-pyridine core via cyclization reactions.

- Amide bond formation using activating agents like HATU or DCC.

- Optimization parameters: Temperature (0–40°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 for amine:acylating agent).

- Analytical monitoring via HPLC (≥95% purity) and NMR (δ 7.8–8.2 ppm for pyridine protons) ensures reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's purity and structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, indazole NH at δ 10.1 ppm).

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) to assess purity and detect byproducts.

- FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can researchers identify potential biological targets for this compound using computational tools?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger) against kinases or GPCRs due to the indazole-pyridine scaffold’s prevalence in inhibitor design.

- Use pharmacophore modeling (e.g., MOE) to map hydrogen-bond acceptors (pyridine N) and hydrophobic regions (tetrahydroindazole).

- Validate predictions with in vitro binding assays (e.g., fluorescence polarization for kinase inhibition) .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in yield during large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., reaction time, catalyst loading).

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring.

- Crystallization Studies : Screen solvents (ethanol/water mixtures) to improve crystalline form consistency .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements critical for target binding affinity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace dimethylamino with morpholino; vary pyridine position).

- Biological Testing : Measure IC₅₀ values across analogs using dose-response curves (e.g., enzymatic assays).

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models to correlate structural features with activity trends.

- Example SAR Table:

| Analog Modification | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|

| Parent Compound | 12 ± 1.5 | 85 ± 10 |

| Pyridine → Pyrimidine | 45 ± 3.2 | 220 ± 25 |

| Dimethylamino → Piperidine | 8 ± 0.9 | 70 ± 8 |

.

Q. What analytical strategies resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. cellular assays)?

- Methodological Answer :

- Permeability Assessment : Use Caco-2 monolayers or PAMPA to evaluate cellular uptake limitations.

- Metabolic Stability Testing : Incubate with liver microsomes (human/rodent) to identify rapid degradation pathways.

- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding.

- Data Normalization : Adjust for assay-specific variables (e.g., serum protein binding in cellular assays) .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.